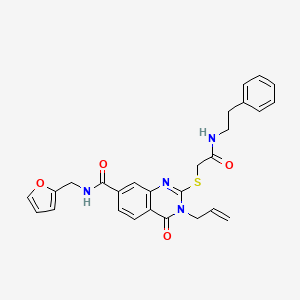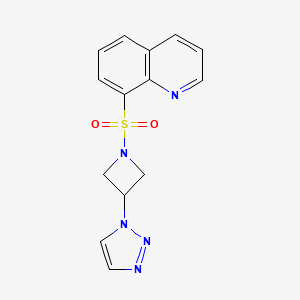![molecular formula C8H8N4O2 B2754823 Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate CAS No. 2253640-52-5](/img/structure/B2754823.png)
Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is a chemical compound that has shown promising results in scientific research. It is a heterocyclic compound that contains a pyrazine ring and an aminopyrazole moiety. The compound has gained attention due to its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science. In
作用機序
The mechanism of action of Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate is not fully understood. However, several studies have suggested that the compound exerts its biological activity by interacting with specific targets in cells. In cancer cells, the compound has been found to inhibit the activity of enzymes involved in cell growth and survival. Inflammatory cells, the compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, the compound has been found to induce apoptosis and cell cycle arrest. Inflammatory cells, the compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to be stable under various conditions. However, the compound has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for the study of Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate. One direction is the development of new derivatives with improved pharmacological properties. Another direction is the study of the compound's potential applications in other fields such as catalysis and materials science. Additionally, the compound's mechanism of action and biological targets could be further elucidated to better understand its potential applications in medicine.
合成法
The synthesis of Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate has been reported in several research studies. One of the most common methods is the reaction of 4-bromo-1,5-dimethylpyrazole with 3-aminopyrazole in the presence of potassium carbonate and copper powder. The reaction is carried out in a mixture of dimethylformamide and toluene at a temperature of 130°C for several hours. The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate has shown potential applications in various fields of scientific research. In medicinal chemistry, the compound has been studied for its anticancer activity. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been studied for its anti-inflammatory activity. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines.
In drug discovery, this compound has been studied for its potential as a scaffold for the development of new drugs. The compound has been modified to create derivatives with improved pharmacological properties.
In materials science, this compound has been studied for its potential as a building block for the synthesis of functional materials. The compound has been used to synthesize fluorescent dyes, polymers, and metal-organic frameworks.
特性
IUPAC Name |
methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)5-4-11-12-3-2-10-7(9)6(5)12/h2-4H,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAYHJLTPHWTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC=CN2N=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2754741.png)
![(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoic acid](/img/structure/B2754742.png)
![N-(Cyclopropylmethyl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2754744.png)




![(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2754751.png)



![8-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2754759.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2754761.png)
